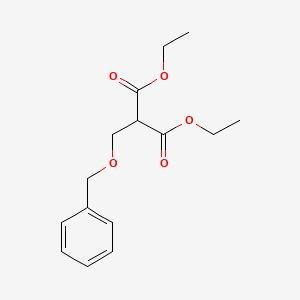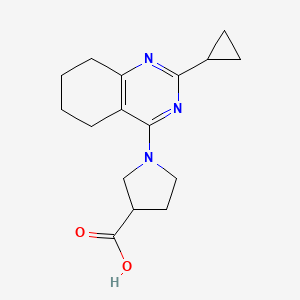
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a pyrrolidine carboxylic acid moiety. The presence of a cyclopropyl group adds to its structural uniqueness and potential reactivity.
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For instance, the use of catalysts and controlled temperature and pressure conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles. Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution reactions. .
Scientific Research Applications
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The cyclopropyl group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
- 5,6,7,8-Tetrahydroquinazoline derivatives These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the pyrrolidine carboxylic acid moiety in 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid distinguishes it from other quinazoline derivatives, potentially offering unique reactivity and biological activity .
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)11-7-8-19(9-11)15-12-3-1-2-4-13(12)17-14(18-15)10-5-6-10/h10-11H,1-9H2,(H,20,21) |
InChI Key |
ZRXFJMJIMNOJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCC(C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)
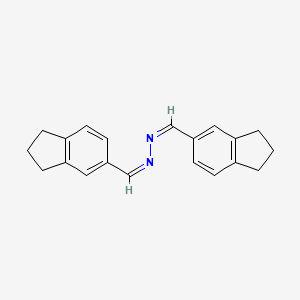
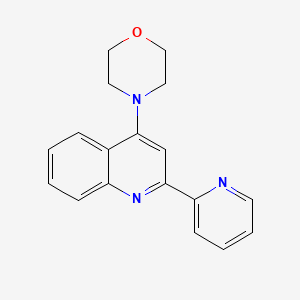

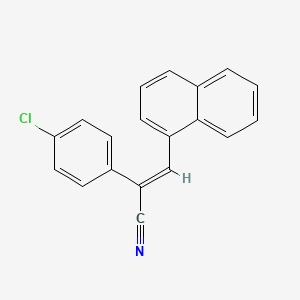
![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)

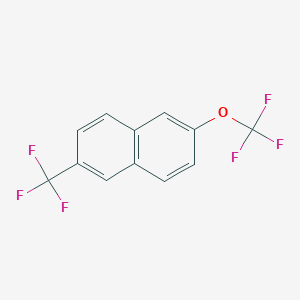
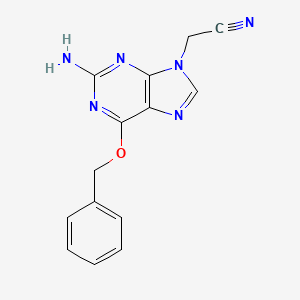

![3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione](/img/structure/B11840706.png)
